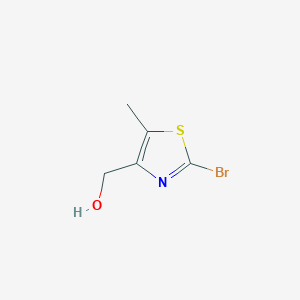
5,6-dichloropyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a nitrile group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and chromatography .
化学反応の分析
Types of Reactions: 5,6-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 5th and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the nitrile group to an amine.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 5-amino-6-chloropyrimidine-4-carbonitrile or 5,6-diaminopyrimidine-4-carbonitrile can be formed.
Reduction Products: 5,6-Dichloropyrimidine-4-amine.
Oxidation Products: 5,6-Dichloropyrimidine-4-carboxylic acid.
科学的研究の応用
5,6-Dichloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.
作用機序
The mechanism of action of 5,6-dichloropyrimidine-4-carbonitrile largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For instance, it may inhibit kinases or other proteins critical for cancer cell proliferation. The molecular targets and pathways involved are specific to the derivative or final product synthesized from this compound .
類似化合物との比較
- 4,6-Dichloropyrimidine-5-carbonitrile
- 5-Amino-4,6-dichloropyrimidine
- 4,6-Dichloropyrimidine-5-carboxaldehyde
Comparison: 5,6-Dichloropyrimidine-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to 4,6-dichloropyrimidine-5-carbonitrile, it has a different substitution pattern that affects its chemical behavior and applications. The presence of the nitrile group at the 4th position, as opposed to the 5th, alters its reactivity towards nucleophiles and its potential biological activities .
特性
CAS番号 |
1801925-57-4 |
|---|---|
分子式 |
C5HCl2N3 |
分子量 |
173.98 g/mol |
IUPAC名 |
5,6-dichloropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5HCl2N3/c6-4-3(1-8)9-2-10-5(4)7/h2H |
InChIキー |
IHLRTNWJJQYGJP-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C#N |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



